N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
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Overview
Description
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is an organic compound that features a thiophene ring substituted with a methyl group and an amine group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with butan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-3-4-7-11-8-10-6-5-9(2)12-10/h5-6,11H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBLFPUNAPHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(S1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405997 |
Source
|
Record name | N-[(5-methylthiophen-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-64-8 |
Source
|
Record name | N-[(5-methylthiophen-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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